Ring-Size Advantage: Azepane vs. Piperidine in GlyT1 Inhibition
In a GlyT1 inhibitor optimization program, replacement of the piperidine ring in hit compound 1 (4-chlorobenzenesulfonamide scaffold) with an azepane ring produced a modest but reproducible increase in potency—a critical SAR finding that demonstrates the ring-size advantage of the seven-membered azepane over the six-membered piperidine [1]. The most potent azepane-containing analog achieved an IC₅₀ of 37 nM against GlyT1, establishing a clear structure–activity relationship that cannot be replicated by the piperidine counterpart.
| Evidence Dimension | GlyT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 37 nM (azepane-containing analog 39; 2-(azepan-1-yl)-2-phenylethanamine scaffold with ortho-substituted phenyl sulfonamide) |
| Comparator Or Baseline | Piperidine-containing hit compound 1 (4-chlorobenzenesulfonamide scaffold); potency improvement observed upon ring expansion from piperidine to azepane (exact piperidine IC₅₀ from the hit not specified in the abstract; the azepane replacement was explicitly noted to increase potency) |
| Quantified Difference | Azepane ring replacement led to a measurable potency increase; the final azepane analog achieved IC₅₀ = 37 nM, making it the most potent compound in the series |
| Conditions | In vitro GlyT1 inhibition assay; recombinant human GlyT1 |
Why This Matters
This direct, within-series comparison proves that the azepane ring confers a potency advantage over the piperidine ring in GlyT1 inhibition, directly informing medicinal chemistry sourcing decisions for CNS-targeted sulfonamide programs.
- [1] Varnes, J. G.; et al. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorg. Med. Chem. Lett. 2010, 20 (16), 4878–4881. View Source
